1,2-Bis(4-hydroxyphenyl)ethanone
Overview
Description
1,2-Bis(4-hydroxyphenyl)ethanone, also known as 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione, is an organic compound with the chemical formula C14H10O4 and a molecular weight of 242.23 g/mol . It appears as a pale yellow to tan crystalline solid and has a melting point of approximately 222-225°C . This compound is almost insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . It is used as an intermediate in the synthesis of organic dyes and in coordination chemistry and organic synthesis .
Preparation Methods
1,2-Bis(4-hydroxyphenyl)ethanone can be synthesized by heating the reaction of p-hydroxybenzaldehyde and p-hydroxyacetophenone under alkaline conditions . The white precipitate produced by this reaction is purified by crystallization to yield the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Bis(4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced products.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form ethers, esters, or other substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating or acylating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-Bis(4-hydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of organic dyes and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of polycarbonate plastics and epoxy resins.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. It can undergo metabolic transformations in biological systems, leading to the formation of various metabolites . These metabolites can interact with enzymes, receptors, and other biomolecules, influencing various biological processes .
Comparison with Similar Compounds
1,2-Bis(4-hydroxyphenyl)ethanone can be compared with similar compounds such as:
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: This compound has methoxy groups instead of hydroxyl groups, which can influence its chemical reactivity and biological activity.
1-(2-Hydroxyphenyl)ethanone: This compound has a single hydroxyl group and a different substitution pattern, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Properties
IUPAC Name |
1,2-bis(4-hydroxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,15-16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPYKPXLYFNHFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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